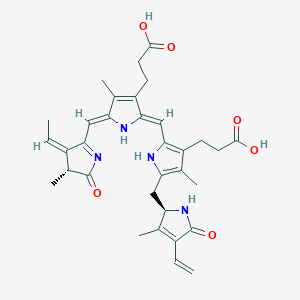

(3Z)-Phycoerythrobilin

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14-,29-15-/t19-,26-/m1/s1 |

InChI Key |

GLWKVDXAQHCAIO-REYDXQAISA-N |

Isomeric SMILES |

C/C=C\1/[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

Canonical SMILES |

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Synonyms |

phycoerythrobilin |

Origin of Product |

United States |

Biosynthesis and Enzymology of 3z Phycoerythrobilin

Heme as the Precursor for Phycobilin (B1239373) Biosynthesis

The journey to (3Z)-Phycoerythrobilin begins with the ubiquitous and essential molecule, heme. researchgate.netresearchgate.net In photosynthetic organisms, heme serves as the foundational molecule for the creation of various phycobilins, which are the chromophores of phycobiliproteins. researchgate.net These proteins are integral components of the light-harvesting phycobilisomes, which are sophisticated antenna structures in cyanobacteria. researchgate.net The biosynthesis of these open-chain tetrapyrroles initiates with the enzymatic cleavage of the cyclic heme precursor. researchgate.net

The first committed step in the biosynthesis of all phycobilins is the oxidative cleavage of the heme macrocycle, a reaction catalyzed by the enzyme heme oxygenase (HO1). researchgate.netresearchgate.net This enzymatic process requires oxygen and results in the opening of the heme ring to produce the first linear tetrapyrrole, biliverdin (B22007) IXα (BV). researchgate.net The reaction also leads to the release of iron and carbon monoxide. researchgate.netnih.govahajournals.org Biliverdin IXα then serves as the common substrate for the subsequent enzymatic steps that lead to the diverse array of phycobilins. researchgate.net

| Enzyme | Substrate | Product | Cofactors/Byproducts |

| Heme Oxygenase (HO1) | Heme | Biliverdin IXα | O₂, NADPH, Fe²⁺, CO |

Multistep Reduction Pathways to this compound

In many cyanobacteria and red algae, the conversion of biliverdin IXα to this compound is a multistep process involving a series of reduction reactions. nih.gov This pathway is characterized by the sequential action of two distinct ferredoxin-dependent bilin reductases (FDBRs). nih.govresearchgate.net Each of these enzymes catalyzes a two-electron reduction, progressively modifying the structure of the bilin intermediate. researchgate.net

The initial reduction in this pathway is carried out by the enzyme 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase, commonly known as PebA. nih.govresearchgate.net PebA specifically catalyzes the two-electron reduction of biliverdin IXα at the C15 methine bridge. uniprot.orguniprot.org This reaction converts biliverdin IXα into 15,16-dihydrobiliverdin IXα (15,16-DHBV). researchgate.net The reduction of the 15,16-double bond alters the conjugated π-electron system of the tetrapyrrole, causing a blue-shift in its absorbance properties. nih.gov

Following the action of PebA, the intermediate 15,16-dihydrobiliverdin is then acted upon by the second enzyme in the pathway, phycoerythrobilin (B231632):ferredoxin oxidoreductase (PebB). nih.govresearchgate.net PebB catalyzes a two-electron reduction of the A-ring diene system of 15,16-dihydrobiliverdin. nih.govuniprot.org This enzymatic step results in the formation of the final product, this compound. researchgate.net

| Enzyme | Substrate | Product | Key Reaction |

| 15,16-Dihydrobiliverdin:Ferredoxin Oxidoreductase (PebA) | Biliverdin IXα | 15,16-Dihydrobiliverdin IXα | Two-electron reduction of the C15-C16 double bond |

| Phycoerythrobilin:Ferredoxin Oxidoreductase (PebB) | 15,16-Dihydrobiliverdin IXα | This compound | Two-electron reduction of the A-ring |

Alternative Biosynthetic Routes: Phycoerythrobilin Synthase (PebS)

An alternative and more direct pathway for the synthesis of phycoerythrobilin has been identified, particularly in marine cyanophages. nih.govsemanticscholar.org This route involves a single, bifunctional enzyme known as phycoerythrobilin synthase (PebS). nih.govnih.gov

Phycoerythrobilin synthase (PebS), discovered in the genome of a marine cyanophage, is a member of the ferredoxin-dependent bilin reductase family. nih.govsemanticscholar.org Unlike the two-step pathway in cyanobacteria, PebS combines the activities of both PebA and PebB. nih.govsemanticscholar.org It catalyzes the direct four-electron reduction of biliverdin IXα to produce phycoerythrobilin. uniprot.org Research indicates that PebS operates via a substrate radical mechanism. nih.govsemanticscholar.org Two conserved aspartate residues have been identified as critical for the stereospecific protonation of the substrate and its subsequent conversion. nih.govsemanticscholar.org The presence of pebS genes in cyanophage genomes, often alongside genes for heme oxygenase, suggests a viral strategy to enhance the light-harvesting capabilities of their host during infection. nih.gov

| Enzyme | Substrate | Product | Mechanism | Organism Type |

| Phycoerythrobilin Synthase (PebS) | Biliverdin IXα | Phycoerythrobilin | Four-electron reduction via a substrate radical mechanism | Cyanophages |

Isomerization Processes Involving this compound

This compound (PEB) serves as a precursor for other essential bilins in certain organisms, undergoing enzymatic isomerization to expand the light-harvesting capabilities of the phycobilisome. These conversion processes are critical for the synthesis of phycocyanobilin in some species and for the production of phycourobilin (B1239017), which absorbs blue-light.

Genetic Regulation of this compound Biosynthesis Enzymes

The synthesis of this compound is a tightly controlled process, regulated primarily at the genetic level. The expression of the genes encoding the necessary enzymes, PebA and PebB, is coordinated with the synthesis of phycoerythrin apoproteins and is highly responsive to environmental light conditions. nih.govresearchgate.net

Operon Structures (e.g., pebAB operon)

In many cyanobacteria, the genes encoding the two enzymes required for PEB synthesis, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) and phycoerythrobilin:ferredoxin oxidoreductase (PebB), are organized into an operon, designated the pebAB operon. nih.govnih.govasm.org In the filamentous cyanobacterium Fremyella diplosiphon, the pebA gene is located immediately upstream of the pebB gene, and they are cotranscribed from the same DNA strand as a single messenger RNA (mRNA) molecule. nih.govresearchgate.net This operon structure ensures the coordinated expression and stoichiometric production of both enzymes, which is believed to facilitate their function as a potential dual-enzyme complex. nih.gov This genetic linkage is observed in other cyanobacterial species as well, suggesting it is an important mechanism for controlling the synthesis of PebA and PebB. nih.gov

Light-Dependent Regulation (Complementary Chromatic Adaptation)

The expression of the pebAB operon is a key component of a process known as complementary chromatic adaptation (CCA), which allows cyanobacteria to adjust the composition of their light-harvesting antennae in response to the ambient light spectrum. nih.govnih.govnih.gov In organisms like Fremyella diplosiphon, the pebAB operon is significantly upregulated when cells are grown in green light, which favors the synthesis of the green-light absorbing pigment phycoerythrin (PE). nih.govresearchgate.net Conversely, its expression is repressed in red light, where the synthesis of the red-light absorbing pigment phycocyanin (PC) is favored. nih.govnih.gov This light-dependent regulation ensures that the cell produces the appropriate chromophore (PEB) to assemble functional phycoerythrin under green light conditions. nih.govresearchgate.net This response is controlled by a complex signal transduction pathway involving photoreceptors that sense the red-to-green light ratio. nih.govnih.gov

| Light Condition | pebAB Operon Expression | Associated Pigment Production | Organism Example |

|---|---|---|---|

| Green Light | Upregulated/Activated nih.govresearchgate.net | Phycoerythrobilin (PEB) for Phycoerythrin (PE) synthesis | Fremyella diplosiphon nih.gov |

| Red Light | Downregulated/Repressed nih.gov | Phycocyanobilin (PCB) for Phycocyanin (PC) synthesis | Fremyella diplosiphon nih.gov |

Transcriptional and Post-Translational Regulation of Enzymes

The light-dependent expression of the pebAB operon is controlled by a network of transcriptional regulators. nih.govnih.gov In F. diplosiphon, a key activator is CpeR, which is encoded by a gene within the cpeCDESTR operon. nih.govresearchgate.net The expression of the cpeC operon is itself induced by green light, leading to the accumulation of CpeR. researchgate.netnih.gov CpeR is then required to activate the transcription of both the pebAB operon and the cpeBA operon (encoding the PE apoproteins), thereby coordinating the synthesis of the chromophore and its corresponding protein. nih.govresearchgate.net The entire process is part of a larger regulatory cascade known as the Rca system, which includes a phytochrome-class photoreceptor (RcaE) and a response regulator (RcaC) that binds to promoter elements to control the expression of CCA-regulated genes. nih.gov

| Regulator | Type | Function | Regulatory System |

|---|---|---|---|

| CpeR | Transcriptional Activator | Required for green-light activated expression of pebAB and cpeBA operons nih.govresearchgate.net | Complementary Chromatic Adaptation (CCA) |

| RcaC | Response Regulator | Binds to promoter elements (L boxes) to activate or repress gene expression in response to light signals nih.gov | Rca Two-Component System |

| RcaE | Photoreceptor (Phytochrome-class) | Senses red and green light to initiate the signaling cascade nih.gov | Rca Two-Component System |

Structural Ligation and Protein Interactions of 3z Phycoerythrobilin

Covalent Attachment to Phycobiliprotein Apoproteins

The integration of (3Z)-PEB into phycobiliproteins is a post-translational modification essential for their function. This process involves the formation of a stable covalent bond between the chromophore and the protein backbone.

Thioether Linkage to Conserved Cysteine Residues

The covalent attachment of (3Z)-PEB to its cognate apophycobiliproteins, such as phycoerythrin (PE), occurs through a thioether linkage. uno.eduacs.org This bond forms between the C3-vinyl group of the PEB molecule and the sulfhydryl group of a conserved cysteine residue within the apoprotein. uno.eduacs.orgfrontiersin.org This linkage is critical for the stability and spectral properties of the resulting holoprotein. In some instances, a second thioether bond can form, creating a double linkage to the protein. biorxiv.org

The formation of this thioether bond is not a spontaneous event in most cases; it is a carefully orchestrated enzymatic reaction. uno.edunih.gov This enzymatic control ensures the correct positioning and orientation of the chromophore within the protein scaffold, which is vital for efficient energy transfer.

Regio- and Stereospecificity of Attachment

The attachment of (3Z)-PEB to apophycobiliproteins is characterized by high regio- and stereospecificity. This means that the chromophore is attached to a specific cysteine residue at a defined position within the protein sequence, and the chemical reaction proceeds with a specific three-dimensional orientation. nih.gov For example, in phycoerythrin, PEB is attached to several conserved cysteine residues, including those at positions α-82, α-139, β-48/59, β-80, and β-165 (based on the Fremyella diplosiphon PE sequence). uno.edunsf.gov

This specificity is crucial for the final conformation of the chromophore within the protein, which in turn dictates its light-absorbing and fluorescent properties. The surrounding protein environment fine-tunes the electronic state of the bilin, optimizing it for its light-harvesting role.

Role of Phycobiliprotein Lyases

The covalent attachment of (3Z)-PEB is catalyzed by a class of enzymes known as phycobiliprotein lyases. uno.edufrontiersin.org These enzymes are essential for the correct and efficient chromophorylation of apophycobiliproteins.

Specificity of Lyases for (3Z)-Phycoerythrobilin

Phycobiliprotein lyases exhibit a high degree of specificity for both the bilin substrate and the target apoprotein. nih.govnih.gov For instance, CpeS is a lyase that specifically attaches (3Z)-PEB to cysteine 82 of the β-subunit of phycoerythrin (CpeB). nih.govrptu.de Similarly, CpeY is a lyase specific for the attachment of PEB to Cys-82 of the α-subunit of phycoerythrin (CpeA). uno.eduresearchgate.net This specificity ensures that the correct chromophore is incorporated at the appropriate site, preventing the random and incorrect assembly of the light-harvesting complexes.

Studies have shown that some lyases can bind different bilin isomers but will only catalyze the attachment of the specific (3Z)-isomer. nih.gov This demonstrates a sophisticated molecular recognition mechanism that discriminates between closely related tetrapyrrole structures.

| Lyase | Target Apoprotein Subunit | Attachment Site | Specific Bilin |

| CpeS | CpeB (β-phycoerythrin) | Cys-82 | This compound |

| CpeY | CpeA (α-phycoerythrin) | Cys-82 | Phycoerythrobilin (B231632) |

| MpeY | MpeA (α-phycoerythrin II) | Cys-83 | Phycoerythrobilin |

Lyase-Isomerase Activities (e.g., MpeZ)

Some phycobiliprotein lyases possess an additional isomerase activity, converting one type of bilin to another during the attachment process. frontiersin.org A notable example is MpeZ, a phycoerythrin-specific lyase-isomerase. nih.govpnas.org MpeZ attaches phycoerythrobilin to cysteine-83 of the α-subunit of phycoerythrin II (MpeA) and simultaneously isomerizes it to phycourobilin (B1239017) (PUB). nih.govpnas.orgresearchgate.netscispace.com This dual function is critical for processes like chromatic acclimation, where organisms adjust their pigment composition to optimize light absorption in different light environments. nih.govpnas.org

The lyase-isomerase activity highlights the multifunctional nature of these enzymes, which not only catalyze the formation of the thioether linkage but also modify the chemical structure of the chromophore itself.

Chaperone-like Proteins in Phycobiliprotein Biogenesis

The biogenesis of functional phycobiliproteins is a complex process that often involves chaperone-like proteins. These proteins assist in the proper folding and stability of the apophycobiliproteins, facilitating their subsequent chromophorylation by the lyases.

CpeZ and CpeY in Phycoerythrin Assembly and Chromophorylation

The correct attachment, or ligation, of this compound (PEB) to its designated phycoerythrin (PE) apoproteins is a highly specific enzymatic process. In the cyanobacterium Fremyella diplosiphon, this process is facilitated by a suite of enzymes, with CpeY and CpeZ playing pivotal roles in the biogenesis of functional phycoerythrin. uno.edunsf.govuno.edu These two proteins are part of the E/F family of bilin lyases, and their genes, cpeY and cpeZ, are typically located downstream of the cpeBA operon, which encodes the α and β subunits of PE. uno.edunsf.govnih.gov

Research has elucidated the distinct but cooperative functions of these two proteins. CpeY functions as a specific PEB lyase, an enzyme that catalyzes the formation of a thioether bond between the PEB chromophore and a specific cysteine residue on the apoprotein. uno.edunsf.govplantscience.cn Studies using recombinant proteins and mutant strains have demonstrated that CpeY is specifically responsible for attaching PEB to the cysteine-82 (Cys-82) residue of the α-subunit of phycoerythrin (CpeA). uno.eduresearchgate.netnih.gov In the absence of CpeY, a significant reduction in the chromophorylation at this specific site is observed. uno.edunsf.govuno.edu

CpeZ, on the other hand, does not exhibit lyase activity on its own. uno.edu Instead, it functions as a chaperone-like protein, essential for the proper folding and stability of the PE subunits, particularly the β-subunit (CpeB). uno.edunsf.govuno.edu In vitro experiments have shown that CpeZ can stabilize PE subunits and aid in the refolding of denatured CpeB. uno.eduresearchgate.net This chaperone activity is crucial for presenting the apoprotein in a conformation that is suitable for chromophorylation by lyases like CpeY and CpeS (another lyase responsible for CpeB chromophorylation). uno.edunsf.gov The absence of CpeZ affects the chromophorylation of both PE subunits, with notable impacts on the Cys-80 and the doubly-ligated Cys-48/Cys-59 sites of CpeB. uno.edunsf.govuno.eduresearchgate.net Furthermore, CpeZ has been shown to enhance the lyase activity of CpeY by as much as 40%, indicating a synergistic relationship in the efficient chromophorylation of CpeA. uno.edunsf.gov

Mutational analyses in F. diplosiphon confirm these roles; knockout mutants of either cpeY or cpeZ accumulate significantly less phycoerythrin compared to wild-type cells. uno.edunsf.govuno.edunih.gov

Table 1: Functions of CpeY and CpeZ in Phycoerythrin Biogenesis

| Protein | Primary Function | Specific Target/Effect | Observed Outcome of Mutation |

| CpeY | This compound Lyase | Catalyzes the attachment of PEB to Cys-82 of the α-subunit (CpeA). uno.eduresearchgate.netnih.gov | Reduced chromophorylation at CpeA-Cys82; overall decrease in PE accumulation. uno.edunsf.govuno.edu |

| CpeZ | Chaperone-like Protein | Stabilizes PE subunits, particularly CpeB, assisting in their proper folding. uno.eduresearchgate.net Enhances the lyase activity of CpeY. uno.edunsf.gov | Affects chromophorylation of both α and β subunits, especially at Cys-80 and Cys-48/59 of CpeB; overall decrease in PE accumulation. uno.edunsf.govuno.edu |

This compound in Phycobiliprotein Heterodimers (α/β subunits)

Phycobiliproteins, including phycoerythrin, are fundamentally composed of α and β polypeptide subunits. uno.edunih.gov These two subunits associate to form a stable αβ heterodimer, which serves as the basic monomeric building block of the larger light-harvesting structures. nih.govfrontiersin.org The this compound chromophore is covalently attached via thioether linkages to conserved cysteine residues on both the α- and β-subunits. uno.edunih.gov This post-translational modification transforms the colorless apoproteins into the brilliantly colored, light-absorbing holoproteins. nih.gov

In the phycoerythrin of Fremyella diplosiphon, there are five PEB chromophores distributed between the two subunits. nsf.gov The α-subunit (CpeA) typically carries two PEB molecules, while the β-subunit (CpeB) carries three. nih.gov The attachment sites are highly specific, for instance, Cys-82 and Cys-139 on CpeA, and Cys-80, Cys-165, and a doubly-linked site at Cys-48/59 on CpeB. uno.edunsf.gov The specific lyases, such as CpeY and CpeS, ensure the precise ligation of PEB to these designated sites. nih.gov

Once chromophorylated, the α and β subunits assemble into the αβ monomer. frontiersin.org These monomers then aggregate into disc-shaped (αβ)₃ trimers, which are further stabilized by interactions with linker proteins to form (αβ)₆ hexamers. nih.govfrontiersin.org These hexameric discs are the fundamental components that stack together to form the rods of the phycobilisome. frontiersin.orgmdpi.com

Photophysics and Energy Transfer Mechanisms of 3z Phycoerythrobilin

Förster Resonance Energy Transfer (FRET) within Phycobilisomes

Förster Resonance Energy Transfer (FRET) is a primary mechanism by which light energy is funneled through the phycobilisome (PBS). wikipedia.orgnih.gov FRET is a non-radiative process where an excited donor chromophore transfers its energy to a nearby acceptor chromophore via dipole-dipole coupling. wikipedia.orgresearchgate.net The efficiency of this transfer is acutely sensitive to the distance between the chromophores, being inversely proportional to the sixth power of that distance. wikipedia.org In the PBS, a cascade of FRET events occurs, starting from the peripheral phycoerythrins (containing PEB), moving to phycocyanins, then to allophycocyanins in the core, and finally to the chlorophylls (B1240455) in the photosynthetic reaction centers. nih.govmdpi.com

Spectral Overlap with Other Chromophores

A critical requirement for efficient FRET is the spectral overlap between the fluorescence emission spectrum of the donor chromophore and the absorption spectrum of the acceptor chromophore. mdpi.com (3Z)-Phycoerythrobilin, which absorbs green light (approx. 540–570 nm), has an emission spectrum that overlaps significantly with the absorption spectra of other phycobilins like phycocyanobilin (PCB) and phycourobilin (B1239017) (PUB). mdpi.com

PEB to PCB: Phycoerythrin, containing PEB, transfers energy to phycocyanin, which contains PCB. PCB absorbs light at longer wavelengths (approx. 615-620 nm) than PEB. mdpi.commdpi.com

PUB to PEB: In many marine Synechococcus species, phycoerythrins contain both PEB and the blue-light absorbing phycourobilin (PUB). In these cases, PUB (absorption max ~495 nm) acts as the energy donor to PEB, which then passes the energy down the chain. pnas.orgwikipedia.orgnih.gov

This spectral tuning ensures a unidirectional and highly efficient flow of energy from the outer parts of the phycobilisome to its core. nih.govmdpi.com The table below summarizes the typical absorption maxima of relevant phycobilins.

| Chromophore | Abbreviation | Typical Absorption Maximum (Bound) | Role in Energy Transfer |

| This compound | PEB | ~540-570 nm | Donor to PCB, Acceptor from PUB |

| Phycocyanobilin | PCB | ~615-620 nm | Acceptor from PEB, Donor to APC |

| Phycourobilin | PUB | ~495 nm | Donor to PEB |

| Allophycocyanin | APC | ~650 nm | Terminal Acceptor in PBS Core |

Data compiled from sources mdpi.commdpi.comwikipedia.org.

Photoconversion and Photoisomerization

Photoconversion refers to a light-induced change in a molecule that alters its absorption properties. While central to the function of photoreceptors like phytochromes, significant photoconversion involving isomerization is not the primary role of (3Z)-PEB in light-harvesting. acs.orgebi.ac.uk Unlike other bilins that undergo Z/E isomerization around the C15=C16 double bond as part of their photocycle, PEB in its native phycobiliprotein environment is held in a relatively rigid conformation that prevents such isomerization. researchgate.netacs.org

However, isomerization is a key step in the biosynthesis and modification of phycobilins. For instance, the Z-to-E isomerization of the ethylidene group of (3Z)-PEB and (3Z)-phycocyanobilin is an enzymatic process. ebi.ac.ukpurdue.edu Furthermore, the conversion of PEB to the blue-light absorbing PUB, a critical process in light acclimation, is an isomerization reaction catalyzed by a specific lyase-isomerase enzyme. pnas.orgresearchgate.netfrontiersin.org This enzymatic isomerization, rather than a direct photo-induced isomerization of the mature chromophore, is what alters the spectral properties of the phycobiliprotein.

Mechanisms of Light Acclimation via this compound

Cyanobacteria exhibit a remarkable ability to adapt to changes in the ambient light quality, a process known as complementary chromatic adaptation (CCA). semanticscholar.orgscispace.comresearchgate.net This process allows the organisms to modify the composition of their light-harvesting antennae to maximize absorption of the available wavelengths. This compound is central to this process, particularly in marine Synechococcus species that perform Type IV chromatic acclimation (CA4). pnas.orgresearchgate.net

Dynamic Changes in Chromophore Composition

In CA4, marine Synechococcus adjusts the ratio of PEB to PUB in its phycoerythrins in response to shifts between blue and green light. pnas.orgresearchgate.net When cells are shifted from green to blue light, the content of the green-light absorbing PEB decreases, while the content of the blue-light absorbing PUB increases. pnas.orgresearchgate.net This change is reversible when the light conditions are swapped back. researchgate.net This modification does not involve changing the phycobiliproteins themselves, but rather altering the chromophores attached to specific cysteine residues on the phycoerythrin subunits. pnas.org

This dynamic change is controlled by specific enzymes. For example, the enzyme MpeZ has been identified as a phycoerythrobilin (B231632) lyase-isomerase. pnas.orgresearchgate.net It attaches PEB to a specific cysteine residue on a phycoerythrin subunit and then catalyzes its isomerization to PUB. pnas.orgresearchgate.net The expression of the gene for this enzyme is significantly upregulated in blue light, demonstrating a direct molecular mechanism for controlling the PEB-to-PUB ratio and adapting the photosynthetic apparatus to the prevailing light environment. pnas.orgresearchgate.net Another enzyme, MpeU, has also been identified as a lyase-isomerase required for high PUB content. nih.gov

Interactions with Photosystems (PSI and PSII)

This compound, as a chromophore within phycoerythrin (PE) and the larger phycobilisome (PBS) antenna complex, plays an essential role in capturing light energy and transferring it to the photosynthetic reaction centers. uno.edunih.gov Phycobilisomes are the primary light-harvesting antennae in cyanobacteria and red algae, absorbing light in the green-yellow region of the spectrum (around 450-670 nm) that is poorly utilized by chlorophylls. excli.denih.gov This captured excitation energy is then funneled with remarkable efficiency (often exceeding 95%) to the chlorophyll (B73375) a molecules within Photosystem I (PSI) and Photosystem II (PSII), thereby driving oxygenic photosynthesis. excli.denih.gov

The transfer of energy from the PBS to the photosystems is a highly regulated and directional process. nih.gov Energy absorbed by high-energy pigments like phycoerythrobilin in the peripheral rods of the PBS is transferred downhill through phycocyanin and finally to the allophycocyanin core. nih.govrptu.de From the terminal emitters in the PBS core, which include specialized linker proteins and allophycocyanin variants like ApcD and ApcE, the energy is passed to the chlorophylls of PSI and PSII. rptu.deasm.orgnih.gov

Energy Distribution and Transfer Pathways

Research indicates that phycobilisomes can transfer energy to both PSI and PSII. oup.comfrontiersin.org The distribution of this energy is not always static and can be regulated by processes such as state transitions, which balance the excitation energy between the two photosystems in response to changes in light quality. oup.com

There are two primary pathways for energy transfer from the PBS to PSI:

Direct Transfer : Phycobilisomes can be directly coupled to PSI, facilitating efficient energy transfer. frontiersin.org Studies on PSII-deficient mutants have shown that PBS can interact directly with PSI. oup.com

Indirect 'Spillover' Transfer : Energy can be transferred from the PBS to PSII, and then "spill over" to PSI. frontiersin.org

The physical association between the PBS and the photosystems is crucial for efficient energy transfer. While it was once thought that mobile PBS units would detach from PSII to attach to PSI, recent findings suggest the formation of large PBS-PSII-PSI megacomplexes. frontiersin.orgnih.gov In the cyanobacterium Spirulina platensis, a quantitative analysis revealed a specific distribution of PBS between the photosystems, with a majority associated with PSI. nih.gov

Table 1: Distribution of Phycobilisomes (PBS) between Photosystems in Spirulina platensis This table summarizes the findings from an analysis of action spectra and 77 K fluorescence, showing the proportion of PBS transferring energy to different photosystem complexes.

| Photosystem Complex | Percentage of Associated Phycobilisomes |

| Photosystem II (PSII) | ~20% |

| Photosystem I (PSI) Monomers | ~20% |

| Photosystem I (PSI) Trimers | ~60% |

| Data sourced from nih.gov |

Kinetics and Efficiency of Energy Transfer

Time-resolved fluorescence spectroscopy has provided detailed insights into the speed of energy transfer. In the cryptophyte Rhodomonas CS24, energy transfer from phycoerythrin 545 (PE545) to the membrane-associated chlorophylls of the photosystems occurs on multiple timescales. nih.govacs.org These different timescales are thought to reflect variations in the distance and orientation between the donor bilin chromophores and the acceptor chlorophylls. nih.gov

Table 2: Research Findings on Energy Transfer Kinetics from Phycoerythrin to Photosystems This table presents key kinetic data from studies on energy transfer from phycoerythrin-containing complexes to the photosystems.

| Organism/System | Donor | Acceptor | Observed Transfer Timescales (ps) | Key Findings | Reference |

| Rhodomonas CS24 (intact cells) | Phycoerythrin 545 (PE545) | Membrane-bound Chlorophylls (PSI & PSII) | 17, 58, 113 | Energy is distributed almost equally to PSI and PSII. Transfer occurs from multiple bilin donors within PE545. | nih.govacs.org |

| Synechocystis PSII-deficient mutant | Phycobilisome (PBS) | Photosystem I (PSI) | ~20 (Rate constant of 50 ns⁻¹) | The rate of energy transfer to PSI in the absence of PSII is comparable to the PBS-to-PSII transfer rate in PSI-deficient mutants. | frontiersin.org |

The efficiency of this energy transfer is remarkably high. In PSII-deficient Synechocystis cells, the quantum efficiency of PBS-to-PSI energy transfer was measured to be around 80% at 77K, compared to 40% in wild-type cells under the same conditions. frontiersin.org

Role of Linker Proteins and Quenching Mechanisms

The physical interaction and energy channeling between the PBS and photosystems are mediated by specific linker proteins. The core-membrane linker protein (Lcm), also known as ApcE, and another linker, ApcF, are located at the base of the PBS core and are essential for connecting the PBS to the photosystems and facilitating the final energy transfer step to chlorophyll. nih.govnih.gov More recently, the linker protein ApcG has been shown to interact specifically with PSII, playing a role in selectively directing the energy harvested by the PBS. nih.gov

To prevent damage from excess light, photosynthetic organisms have evolved photoprotective mechanisms, including non-photochemical quenching (NPQ). nih.govembopress.org In cyanobacteria, a key mechanism involves the Orange Carotenoid Protein (OCP). nih.govnih.gov When activated by intense blue-green light, the OCP binds to the allophycocyanin core of the phycobilisome. nih.gov This binding creates an energy trap, allowing the excess excitation energy to be safely dissipated as heat, thus quenching the fluorescence and protecting the photosystems from potential photodamage. nih.gov Studies have identified two distinct OCP-quenched states, suggesting that either one or two OCP molecules can bind to the PBS. nih.gov In red algae, an energy-dependent quenching (qE) mechanism has been identified that occurs specifically at the core antenna of PSII and is triggered by a low pH in the thylakoid lumen. nih.gov

Biological Roles and Distribution of 3z Phycoerythrobilin

Light-Harvesting Function in Oxygenic Photosynthesis

Absorption in the "Green Gap" Region (500-560 nm)

One of the most critical functions of (3Z)-phycoerythrobilin is its ability to absorb light in the green region of the visible spectrum, approximately between 500 and 560 nm. biorxiv.orgfrontiersin.org This spectral region, often referred to as the "green gap," is where chlorophylls (B1240455) absorb light poorly. biorxiv.orgbiorxiv.org By capturing photons in this range, organisms containing this compound can utilize a broader spectrum of available light for photosynthesis, giving them a competitive advantage in their aquatic environments. rptu.debiorxiv.org The typical absorption maximum for phycoerythrin containing this compound is around 540-565 nm. photobiology.infouliege.be

Occurrence in Specific Organisms

This compound is found in a diverse range of photosynthetic organisms, primarily inhabiting aquatic environments. researchgate.netwikipedia.org Its presence is a key characteristic of cyanobacteria, red algae, and cryptophytes. researchgate.netwikipedia.orggoogle.com

Cyanobacteria (e.g., Fremyella diplosiphon, Synechocystis, Synechococcus)

Many species of cyanobacteria utilize this compound in their phycobilisomes. researchgate.netphotobiology.infonih.gov For instance, the filamentous cyanobacterium Fremyella diplosiphon can alter the composition of its phycobilisomes in response to the ambient light quality, a process known as complementary chromatic adaptation. nih.govpurdue.edu In green light, the synthesis of phycoerythrin, rich in this compound, is upregulated. photobiology.info Marine Synechococcus species also exhibit a wide diversity in their pigment content, often adjusting the ratio of this compound to another bilin, phycourobilin (B1239017), to optimize light harvesting in different oceanic light environments. frontiersin.org While the phycobilisomes of Synechocystis sp. PCC 6803 naturally contain only phycocyanobilin, researchers have successfully engineered this organism to produce this compound. researchgate.netrptu.de

Red Algae (Rhodophyta, e.g., Porphyridium, Galdieria sulphuraria)

Red algae, or Rhodophyta, are characterized by their red color, which is largely due to the high abundance of phycoerythrin containing this compound in their chloroplasts. wikipedia.orgwikipedia.org These algae possess phycobilisomes anchored to the stromal side of their thylakoid membranes. wikipedia.orgnih.gov The red microalga Porphyridium is a significant producer of phycoerythrin. mdpi.comvliz.be The thermoacidophilic red alga Galdieria sulphuraria is another example, although its phycobilisomes are primarily composed of phycocyanin and allophycocyanin, the biosynthetic pathway for this compound is present. biorxiv.orgmdpi.com

Evolutionary Implications of this compound Biosynthesis and Function

The biosynthesis of this compound from biliverdin (B22007) IXα involves a two-step enzymatic reduction process. researchgate.netnih.gov This is in contrast to the single four-electron reduction required for the synthesis of phycocyanobilin, another common phycobilin (B1239373). researchgate.net The evolution of this two-step pathway, involving the enzymes 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase (PebA) and phycoerythrobilin (B231632):ferredoxin oxidoreductase (PebB), was a significant event that allowed organisms to expand their light-harvesting capabilities into the green portion of the spectrum. researchgate.net

The presence of this compound biosynthesis in cyanobacteria and its retention in the plastids of red algae and cryptophytes provides strong evidence for the endosymbiotic origin of these eukaryotic algae from a cyanobacterial ancestor. nih.gov The study of the genes and enzymes involved in this pathway, such as pebA and pebB in Fremyella diplosiphon, helps to trace the evolutionary history of photosynthesis. researchgate.netnih.gov The adaptation of the light-harvesting machinery, including the incorporation of this compound, has been a key factor in the ecological success and diversification of these photosynthetic lineages. rptu.de

Phylogenetic Analysis of Bilin Reductases

The biosynthesis of this compound (PEB), a vital light-harvesting pigment, is accomplished by a specific class of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). oup.comnih.gov These enzymes catalyze the reduction of biliverdin IXα (BV), a product of heme degradation, to various phytobilins. oup.comresearchgate.net Phylogenetic analyses of the FDBR family, which includes the phytochromobilin synthase (HY2) from plants, have categorized these enzymes into distinct classes based on their substrate and product specificities. oup.comoup.com

The synthesis of (3Z)-PEB from BV is a two-step process requiring two separate enzymes. nih.govnih.govresearchgate.net

PebA (15,16-dihydrobiliverdin:ferredoxin oxidoreductase) : This enzyme catalyzes the initial two-electron reduction of BV to form the intermediate 15,16-dihydrobiliverdin (DHBV). nih.govnih.govresearchgate.net

PebB (3Z-phycoerythrobilin:ferredoxin oxidoreductase) : PebB then catalyzes a further two-electron reduction of DHBV to produce the final product, (3Z)-PEB. nih.govnih.govresearchgate.net

These enzymes, PebA and PebB, belong to the HY2 family of bilin reductases. oup.comsoton.ac.uk Phylogenetic studies have shown that the FDBR family can be resolved into at least four major classes, distinguishing the enzymes responsible for producing the primary phycobiliprotein chromophores, PEB and phycocyanobilin (PCB), as well as the phytochrome (B1172217) chromophore precursor, phytochromobilin (PΦB). oup.comnih.gov The clade for PΦB synthases, including HY2, shows a relatively close evolutionary relationship to the PebB clade. oup.com In contrast, phycocyanobilin:ferredoxin oxidoreductase (PcyA), which catalyzes the direct four-electron reduction of BV to PCB, forms its own distinct class. nih.govosti.gov

| Enzyme Class | Enzyme(s) | Substrate | Product | Function | Organism Type |

|---|---|---|---|---|---|

| Phycoerythrobilin Synthases | PebA | Biliverdin IXα (BV) | 15,16-Dihydrobiliverdin (DHBV) | Step 1 in PEB Biosynthesis | Cyanobacteria, Red Algae oup.comnih.gov |

| PebB | 15,16-Dihydrobiliverdin (DHBV) | This compound (PEB) | Step 2 in PEB Biosynthesis | Cyanobacteria, Red Algae oup.comnih.gov | |

| Phycocyanobilin Synthase | PcyA | Biliverdin IXα (BV) | (3Z)-Phycocyanobilin (PCB) | Direct 4e- reduction for PCB Biosynthesis | Cyanobacteria, Red Algae, Glaucophytes nih.govosti.gov |

| Phytochromobilin Synthase | HY2 | Biliverdin IXα (BV) | Phytochromobilin (PΦB) | Phytochrome Chromophore Biosynthesis | Plants, Streptophyte Algae oup.comosti.gov |

| Red Chlorophyll (B73375) Catabolite Reductase | RCCR | Red Chlorophyll Catabolite | Primary Fluorescent Chlorophyll Catabolite | Chlorophyll Degradation | Plants oup.com |

Role in Chromatic Adaptation Processes

This compound plays a central role in chromatic adaptation, a process by which photosynthetic organisms adjust the composition of their light-harvesting antennae to optimize the absorption of ambient light. excli.denih.gov This allows organisms like cyanobacteria to thrive in diverse light environments by efficiently capturing the most abundant wavelengths. excli.de

Complementary Chromatic Adaptation (CCA)

Complementary Chromatic Adaptation (CCA) is a well-studied process in certain filamentous cyanobacteria, such as Fremyella diplosiphon, that allows them to acclimate to changes in red and green light quality. nih.govnih.gov This adaptation involves altering the ratio of two major phycobiliproteins: the red-pigmented, green light-absorbing phycoerythrin (PE) and the blue-pigmented, red light-absorbing phycocyanin (PC). pnas.organnualreviews.org

Under green light conditions, the synthesis of PE, which utilizes (3Z)-PEB as its chromophore, is significantly increased. nih.govnih.gov This enhances the cell's ability to capture green light, which is poorly absorbed by chlorophyll. nih.gov Conversely, in red light, PE synthesis is suppressed, and the production of inducible phycocyanin (PCi) is enhanced. nih.gov This dynamic adjustment of the PE-to-PC ratio allows the organism to "complement" the ambient light spectrum, maximizing photosynthetic efficiency. nih.gov

The regulation of CCA is complex and occurs at the level of gene expression. excli.de In F. diplosiphon, the expression of the cpe operon, which encodes the α and β subunits of PE, and the peb operon, encoding the PEB biosynthesis enzymes PebA and PebB, is upregulated in green light. nih.gov This coordinated regulation is controlled by a sophisticated signal transduction pathway involving photoreceptors, such as the phytochrome-class sensor RcaE, which perceives red and green light signals. pnas.orgpnas.org This sensory system ultimately controls the expression of phycobiliprotein and chromophore biosynthesis genes, ensuring that the light-harvesting apparatus is optimally tuned to the prevailing light conditions. nih.govpnas.org

Blue-Green Chromatic Acclimation (CA4)

A distinct form of chromatic adaptation known as Type IV Chromatic Acclimation (CA4) is prevalent among marine Synechococcus species. pnas.orgresearchgate.net Unlike CCA, which primarily involves changes in the relative amounts of different phycobiliproteins, CA4 involves the reversible modification of the chromophores attached to existing phycoerythrin (PEI and PEII) subunits. pnas.org This process allows the cells to fine-tune their absorption properties to match the blue- and green-dominated light environments typical of oceanic waters. pnas.orgresearchgate.net

CA4 is characterized by the replacement of the green light-absorbing this compound (PEB) with the blue light-absorbing Phycourobilin (PUB) when cells are shifted from green to blue light, and the reverse process occurs when shifted back to green light. pnas.orgresearchgate.netfrontiersin.org This chromophore isomerization extends the light-harvesting capabilities of the phycobilisome. frontiersin.org

A key enzyme in this process is MpeZ, a unique phycoerythrin-specific bilin lyase-isomerase. pnas.orgresearchgate.net When Synechococcus cells are in blue light, the expression of the mpeZ gene is significantly increased. pnas.org The MpeZ enzyme then attaches a PEB molecule to a specific cysteine residue (Cys-83) on the α-subunit of phycoerythrin II (MpeA) and simultaneously isomerizes it into PUB. excli.depnas.orgresearchgate.net Other specialized lyases and lyase-isomerases, such as MpeU, are also involved in modifying the chromophore composition at other specific sites on the PE subunits in response to blue light. nih.govresearchgate.net

Research has identified three specific chromophore attachment sites on the α-subunits of PEI (CpeA) and PEII (MpeA) that undergo this modification during CA4. pnas.orgnih.gov

| Phycoerythrin Subunit | Cysteine Residue | Chromophore in Green Light (GL) | Chromophore in Blue Light (BL) | Key Enzyme(s) |

|---|---|---|---|---|

| α-PEII (MpeA) | Cys-83 | This compound (PEB) | Phycourobilin (PUB) | MpeZ pnas.orgresearchgate.net |

| α-PEII (MpeA) | Cys-140 | This compound (PEB) | Phycourobilin (PUB) | MpeU (implicated) nih.gov |

| α-PEI (CpeA) | Cys-139 | This compound (PEB) | Phycourobilin (PUB) | MpeU (implicated) nih.gov |

This precise, enzyme-mediated modification of chromophores demonstrates a sophisticated mechanism for photosynthetic acclimation that is crucial for the ecological success of marine cyanobacteria. pnas.orgresearchgate.net

Methodologies for the Investigation of 3z Phycoerythrobilin

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the structure and photophysical properties of (3Z)-phycoerythrobilin. The extended system of conjugated double bonds in this open-chain tetrapyrrole gives rise to its unique spectral characteristics. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for identifying and quantifying phycoerythrobilin-containing proteins due to their strong absorption of light in the visible spectrum. The absorption maxima are sensitive to the chromophore's environment, including the polarity of the solvent and its attachment within the protein. fdbio-rptu.de

Table 1: Typical UV-Vis Absorption Maxima for Phycoerythrin

| Type of Phycoerythrin | Primary Absorption Maximum (nm) | Secondary Absorption Peaks/Shoulders (nm) |

|---|---|---|

| R-Phycoerythrin (R-PE) | 565 | 496, 545 aatbio.com |

| B-Phycoerythrin (B-PE) | 545, 565 | 498 researchgate.net |

This table is interactive and can be sorted by column.

Fluorescence spectroscopy is crucial for investigating the light-harvesting function of this compound. Phycoerythrin is noted for its intense fluorescence, with quantum yields that can exceed 90%. aatbio.com

Fluorescence emission spectra are obtained by exciting the molecule at a specific wavelength and measuring the emitted light at longer wavelengths. For purified phycoerythrin, excitation at 545 nm typically results in a maximum fluorescence emission peak around 578 nm or 580 nm. researchgate.netnih.gov

Fluorescence excitation spectroscopy works in reverse; the emission wavelength is fixed while the excitation wavelength is scanned. This technique helps to identify which wavelengths are most efficiently absorbed to produce fluorescence. The excitation spectrum for phycoerythrobilin (B231632) (PEB) generally shows a maximum in the 540-560 nm range. researchgate.net These spectra are vital for studying energy transfer processes within the phycobilisome complex.

Table 2: Fluorescence Spectroscopy Data for Phycoerythrin

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Wavelength | 545 | nih.gov |

| Emission Maximum | 578 - 580 | researchgate.netnih.gov |

This table is interactive and can be sorted by column.

Mass spectrometry is an indispensable tool for determining the exact molecular weight of this compound and for analyzing the peptides to which it is covalently bound. Early studies successfully used proton-transfer chemical-ionization mass spectroscopy to characterize phycoerythrobilin cleaved from C-phycoerythrin. nih.gov These analyses determined a molecular weight of 586 for the chromophore, corresponding to a protonated parent molecular ion with a mass-to-charge ratio (m/e) of 587. nih.gov This technique is sensitive enough to be performed on picomole-scale samples and can distinguish between isomeric forms of the pigment. nih.gov MS is also critical in chromopeptide analysis, where it is used to identify the specific cysteine residues on the apoprotein that form covalent linkages with the chromophore.

Circular Dichroism (CD) spectroscopy is used to investigate the secondary and tertiary structure of the protein scaffold to which this compound is attached. The conformation of the protein has a significant impact on the chromophore's orientation and, consequently, its photophysical properties. CD studies on B-phycoerythrin have shown that the protein maintains a similar secondary and tertiary structure even when its hexameric state is dissociated. nih.gov This structural stability is crucial for maintaining the optimal orientation of the bound phycoerythrobilin chromophores for efficient light harvesting and energy transfer.

Chromatographic Separation and Purification

The isolation and purification of this compound, or more commonly the phycoerythrin protein containing it, is a critical step for detailed characterization. A multi-step approach combining different chromatographic techniques is often employed.

Common initial steps include ammonium (B1175870) sulfate precipitation to concentrate the phycobiliproteins from a crude cell extract. taylorfrancis.com This is typically followed by one or more chromatographic methods. researchgate.net

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. It has been successfully used for the purification of B-phycoerythrin, yielding a high purity ratio (A545/A280) of 5.1. researchgate.net

Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC): This is a high-resolution technique effective for separating molecules based on hydrophobicity. It has been used to purify phycoerythrobilin after its cleavage from the protein and to separate the different protein subunits (alpha, beta, and gamma) of B-phycoerythrin. nih.govnih.gov

Gel Permeation Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size and is often used to separate different phycobiliproteins or to remove smaller contaminants.

Ultrafiltration: This membrane-based technique is used to concentrate protein solutions and separate them from smaller molecules and salts, often as a preliminary purification step. researchgate.net

The combination of these methods allows for the isolation of this compound and its associated proteins to a high degree of purity, which is essential for accurate spectroscopic and structural analysis. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PEB |

| Phycoerythrin | PE |

| R-Phycoerythrin | R-PE |

| B-Phycoerythrin | B-PE |

| C-Phycoerythrin | C-PE |

| Phycourobilin (B1239017) | PUB |

| (3Z)-Phycocyanobilin | |

| (3E)-Phycocyanobilin | |

| (3E)-Phycoerythrobilin | |

| Biliverdin (B22007) IXα | |

| Allophycocyanin | |

| Glutathione |

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the biosynthesis of this compound at the genetic level. These methods facilitate the study of the genes encoding the biosynthetic enzymes and their regulation.

To investigate the transcriptional regulation of the genes involved in this compound synthesis, such as pebA and pebB, gene expression analysis is performed. Techniques like Northern blotting can be used to assess RNA accumulation, providing information on transcript size and abundance under different conditions nih.gov.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a more sensitive and quantitative method for measuring gene expression levels researchgate.netnih.govscienceandtechnology.com.vnresearchgate.netnih.govohio.gov. This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using PCR. The amplification process is monitored in real-time using fluorescent dyes or probes. By comparing the amplification of target genes to that of stably expressed reference genes, the relative expression levels of the pebA and pebB genes can be determined in response to various environmental stimuli, such as light quality and nutrient availability.

Mutagenesis studies are crucial for elucidating the function of specific genes in the this compound biosynthetic pathway. The creation of mutants, for instance, a pebA knockout mutant in a cyanobacterium, allows researchers to observe the resulting phenotype nih.govresearchgate.netnih.gov. The absence of a functional PebA enzyme would be expected to block the conversion of biliverdin IXα to 15,16-dihydrobiliverdin (B1205345), thereby preventing the synthesis of phycoerythrobilin. Analysis of such mutants can confirm the essential role of PebA in this pathway.

Site-directed mutagenesis can also be employed to alter specific amino acid residues within the active site of the PebA enzyme nih.govyoutube.commdpi.comnih.govneb.com. By observing the effects of these mutations on enzyme activity, researchers can identify key residues involved in substrate binding and catalysis.

Heterologous expression systems, particularly the bacterium Escherichia coli, are widely used for the production and characterization of the enzymes involved in this compound biosynthesis researchgate.net. The genes encoding PebA and PebB can be cloned into expression vectors and introduced into E. coli. The bacteria then serve as cellular factories to produce large quantities of these enzymes. This approach is not only vital for obtaining sufficient protein for biochemical assays and structural studies but can also be used to reconstitute the entire biosynthetic pathway in a non-native host to produce this compound.

Biochemical Assays for Enzyme Activity

Biochemical assays are essential for measuring the catalytic activity of the enzymes responsible for this compound synthesis, namely 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) and phycoerythrobilin:ferredoxin oxidoreductase (PebB). These assays typically monitor the conversion of substrate to product over time.

Spectrophotometric assays are commonly used, as the substrates and products of these reactions have distinct absorption spectra nih.govcreative-enzymes.comresearchgate.netpatsnap.comdiva-portal.org. For the PebA assay, the reaction mixture would contain the purified enzyme, the substrate biliverdin IXα, and a suitable electron donor such as reduced ferredoxin. The activity of PebA can be determined by monitoring the decrease in absorbance of biliverdin IXα at its characteristic wavelength (around 660 nm) or the increase in absorbance of the product, 15,16-dihydrobiliverdin. Similarly, the activity of PebB can be assayed by monitoring the conversion of 15,16-dihydrobiliverdin to this compound.

Table 2: Components of a Typical Biochemical Assay for PebA Activity

| Component | Function |

|---|---|

| Purified PebA enzyme | Catalyst |

| Biliverdin IXα | Substrate |

| Reduced Ferredoxin | Electron Donor |

| Buffer | Maintain optimal pH |

Protein Purification and Reconstitution Assays

To study the enzymatic properties of PebA and PebB in detail, it is necessary to purify these proteins to homogeneity. A common strategy is to express the enzymes in E. coli as fusion proteins with an affinity tag, such as a polyhistidine (His) tag nih.govsinobiological.comresearchgate.netbioprocessonline.comtakarabio.com. The His-tagged proteins can then be selectively isolated from the bacterial lysate using immobilized metal affinity chromatography (IMAC).

Once the enzymes are purified, in vitro reconstitution assays can be performed to study the complete biosynthetic pathway of this compound researchgate.net. In such an assay, the purified PebA and PebB enzymes are combined in a reaction vessel with the initial substrate, biliverdin IXα, and the necessary cofactors, including an electron-donating system. The production of this compound can then be monitored over time using techniques like HPLC or spectrophotometry. These reconstitution assays are powerful tools for confirming the function of the individual enzymes and for studying the kinetics and potential interactions between the components of the pathway.

X-ray Crystallography and Structural Biology of this compound-Protein Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of phycobiliproteins, the family of proteins that non-covalently bind pigments such as this compound. These proteins are integral components of the light-harvesting antennae in cyanobacteria and red algae, known as phycobilisomes. Structural studies of these complexes provide critical insights into the mechanisms of light absorption and energy transfer in photosynthesis.

Detailed crystallographic analyses have revealed the intricate network of interactions between the this compound chromophore and the surrounding amino acid residues of the protein. These interactions are crucial for maintaining the specific conformation of the chromophore, which in turn dictates its light-absorbing properties. For instance, hydrogen bonds between the nitrogen and oxygen atoms of the pyrrole rings of the chromophore and amino acid residues such as aspartate and arginine play a significant role in stabilizing the chromophore's orientation. scispace.com

The microenvironment of the chromophore binding pocket, including the presence of specific residues, influences the spectral characteristics and energy transfer efficiency of the phycobiliprotein. scispace.com For example, in the crystal structure of B-phycoerythrin from Porphyridium cruentum (PDB ID: 3V57), the residue His88α is located near the phycoerythrobilin PEB82α, and its conformation affects the hydrogen-bond network and hydration around the chromophore, which is correlated with the pH dependence of the protein's optical spectrum. rcsb.orgresearchgate.net

Furthermore, structural comparisons between different phycoerythrins have highlighted variations in the conformation of the chromophores and their local environments, providing insights into the functional diversity of these light-harvesting complexes. researchgate.net The precise spatial arrangement of the multiple this compound chromophores within the protein scaffold, as determined by X-ray crystallography, is fundamental to the highly efficient unidirectional energy transfer from the phycoerythrin to other components of the phycobilisome and ultimately to the photosynthetic reaction center.

Crystallographic Data for Phycoerythrin-(3Z)-Phycoerythrobilin Complexes

The following tables summarize key crystallographic data for representative phycoerythrin structures containing this compound, deposited in the Protein Data Bank (PDB).

| PDB ID | Protein | Organism | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | Reference |

|---|---|---|---|---|---|---|

| 1EYX | R-Phycoerythrin | Gracilaria chilensis | 2.25 | R3 | a=187.3, b=187.3, c=59.1 | rcsb.org |

| 3V57 | B-Phycoerythrin | Porphyridium cruentum | 1.70 | R3 | a=189.8, b=189.8, c=60.1 | rcsb.org |

| 1LIA | R-Phycoerythrin | Polysiphonia urceolata | 2.8 | R3 | a=189.8, b=189.8, c=60.1 |

Detailed Research Findings from Crystallographic Studies

| PDB ID | Key Findings |

| 1EYX | The structure of R-phycoerythrin from Gracilaria chilensis was determined at 2.25 Å resolution. The analysis revealed the detailed arrangement of the α and β subunits and the covalently attached phycoerythrobilin and phycourobilin chromophores. The study provided insights into the interactions stabilizing the hexameric assembly and the potential energy transfer pathways. rcsb.org |

| 3V57 | The high-resolution (1.70 Å) crystal structure of B-phycoerythrin from Porphyridium cruentum revealed pH-dependent conformational changes of the His88α residue, which modulates the hydrogen-bonding network around the PEB82α chromophore. This finding suggests a structural basis for the pH sensitivity of the protein's optical properties. The structure also showed differences in the conformation of the A-ring of the PEB139α chromophore compared to other B-phycoerythrins, which enables the formation of hydrogen bonds connecting it to the PEB158β chromophore at the hexamer interface. rcsb.orgresearchgate.net |

| 1LIA | The 2.8 Å resolution structure of R-phycoerythrin from Polysiphonia urceolata showed that the four phycoerythrobilin chromophores are each covalently bound to a cysteine residue through their A ring. The phycourobilin chromophore is doubly linked to the protein via cysteine residues to its A and D rings. The γ subunit is located in the central channel of the (αβ)₆ hexameric disk. scispace.com |

Advanced Research Avenues and Emerging Concepts

Metabolic Channeling in Phycobilin (B1239373) Biosynthesis

Metabolic channeling is a significant biological process where intermediates in a metabolic pathway are passed directly from one active site of an enzyme to the next without diffusing into the bulk solution. This mechanism is crucial in the biosynthesis of (3Z)-Phycoerythrobilin (PEB), a light-harvesting pigment found in cyanobacteria, red algae, and cryptomonads. researchgate.netnih.gov The synthesis of PEB from biliverdin (B22007) IXα (BV) involves two sequential two-electron reductions catalyzed by two distinct ferredoxin-dependent bilin reductases (FDBRs). nih.gov

The first step is the reduction of the C15-C16 double bond of BV by the enzyme 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase (PebA), which produces the unstable intermediate 15,16-dihydrobiliverdin (DHBV). nih.govnih.gov This intermediate is then acted upon by phycoerythrobilin (B231632):ferredoxin oxidoreductase (PebB), which reduces the A-ring to yield the final product, PEB. nih.gov

Evidence for metabolic channeling in this pathway comes from a combination of substrate/product binding analyses and gel permeation chromatography. researchgate.net These studies have shown that the enzymes involved form complexes, facilitating the rapid transfer of the DHBV intermediate. rptu.de This channeling is thought to be a proximity channeling mechanism, where the enzymes transiently interact. nih.gov The transfer of the unstable DHBV is further facilitated by a significantly higher binding affinity of DHBV for PebB compared to PebA. nih.gov This ensures the efficient and rapid formation of PEB while preventing the decomposition of the unstable intermediate and avoiding competing side reactions. nih.govresearchgate.net

Engineering of Phycobilin Biosynthesis Pathways

The unique optical properties of phycobilins, including this compound, have driven research into engineering their biosynthesis pathways in heterologous hosts like Escherichia coli and Corynebacterium glutamicum. nih.govtandfonline.comnih.gov This bio-production approach is an attractive alternative to the complex extraction from natural sources like spirulina or the energy-intensive chemical synthesis. nih.govtandfonline.com

Successful engineering strategies often involve the co-expression of the necessary enzymes, such as heme oxygenase (to produce the precursor biliverdin) and the specific bilin reductases. nih.govacs.org For instance, the efficient synthesis of phycocyanobilin (PCB) in E. coli has been achieved by expressing heme oxygenase-1 and PCB:ferredoxin oxidoreductase (PcyA). nih.gov Further enhancements in yield have been realized through various metabolic engineering techniques, including:

Precursor and Cofactor Supplementation : Directly adding precursors like 5-aminolevulinic acid (ALA) and cofactors such as NADPH can significantly boost production. nih.gov

Pathway Reinforcement : Overexpressing key enzymes in the upstream heme biosynthesis pathway can increase the pool of the initial substrate. nih.govnih.gov

Enzyme Scaffolding : Assembling the biosynthetic enzymes on DNA scaffolds can improve catalytic efficiency by bringing them into close proximity. nih.gov

Fed-batch Fermentation : Utilizing controlled fermentation strategies can lead to higher titers of the desired phycobilin. nih.govnih.gov

These engineering efforts are not only aimed at producing known phycobilins but also at creating novel pathways and products. tandfonline.com

Genetic engineering provides the tools to expand the range of phycobilins an organism can produce, thereby altering its light-harvesting capabilities. uno.edubiorxiv.org A notable example is the introduction of the phycoerythrobilin (PEB) biosynthesis pathway into cyanobacteria that naturally only produce phycocyanobilin (PCB), such as Synechococcus elongatus PCC 7942. biorxiv.orgbiorxiv.org By introducing and controlling the expression of the genes pebA and pebB, researchers can induce the production of PEB. biorxiv.orgbiorxiv.org

This modification can lead to the formation of chimeric phycobilisomes (PBS) containing both PCB and PEB. biorxiv.org Such engineered organisms exhibit altered coloration, shifting from the typical blue-green to brown or pink, and gain the ability to efficiently harvest light in the green part of the spectrum, a wavelength range they could not effectively utilize before. biorxiv.orgbiorxiv.org This demonstrates the potential to adapt photosynthetic organisms to different light environments through genetic manipulation. biorxiv.org

Research has shown that it is possible for one type of phycobilin to functionally substitute for another within the light-harvesting apparatus. uno.edu In one study, the gene for phycocyanobilin:ferredoxin oxidoreductase (pcyA) in the cyanobacterium Synechococcus sp. strain PCC 7002 was inactivated and replaced with the gene for phytochromobilin (PΦB) synthase (HY2) from Arabidopsis thaliana. uno.edu This resulted in the complete replacement of PCB with PΦB in the phycobiliproteins. uno.edu

Characterization of Novel Bilin Reductases and Lyases

The biosynthesis and attachment of phycobilins to their apoproteins are mediated by specific enzymes: bilin reductases and lyases. The ongoing discovery and characterization of novel enzymes from various organisms are expanding our understanding of this process.

A significant discovery was the phycoerythrobilin synthase (PebS) found in marine phages. researchgate.netuniprot.org Unlike the two-enzyme system (PebA and PebB) in cyanobacteria, PebS is a single enzyme that catalyzes the complete four-electron reduction of biliverdin IXα to this compound. researchgate.netuniprot.orgebi.ac.uk This viral enzyme combines the activities of both PebA and PebB. researchgate.net

Similarly, the characterization of phycobilin lyases, which catalyze the covalent attachment of bilins to specific cysteine residues on the apophycobiliproteins, is crucial. marshallplan.atnih.gov The CpcS lyase from Thermosynechococcus elongatus, for example, has been structurally characterized and shown to be a 10-stranded beta barrel. marshallplan.atnih.gov Studies on CpcS have revealed its ability to attach not only its cognate bilin (PCB) but also non-cognate bilins like PEB to various phycobiliprotein subunits. nih.gov Another lyase, CpeS from Prochlorococcus marinus MED4, has been shown to be specific for the attachment of the 3Z isomer of PEB to β-phycoerythrin, ensuring the correct configuration of the final product. nih.gov The discovery of different families of lyases, such as the CpcE/CpcF, CpcT, and CpcS/U families, highlights the diversity of mechanisms for chromophore attachment. nih.gov

Understanding Photoprotective Mechanisms involving Phycobilisomes

Phycobilisomes (PBS) are highly efficient at capturing light energy, but this can lead to photodamage under high-light conditions. sebbm.es Therefore, organisms with PBS have evolved sophisticated photoprotective mechanisms. A key player in this process in many cyanobacteria is the Orange Carotenoid Protein (OCP). sebbm.es When activated by intense blue-green light, the OCP binds to the PBS core and induces a quenched state, dissipating excess energy as heat. sebbm.es Cryogenic electron microscopy has revealed the structural details of the OCP-PBS complex, showing how the binding of OCP achieves quenching. sebbm.es

Application of this compound in Fluorescent Marker Development for Cellular Imaging

The brilliant fluorescence of phycobiliproteins, which is conferred by their covalently attached bilin chromophores like this compound, makes them highly attractive for use as fluorescent markers in cellular imaging and other biotechnological applications. google.commdpi.com While purified phycobiliproteins are widely used as fluorescent labels for techniques like flow cytometry and immunofluorescence, creating genetically encoded reporters based on these proteins for in vivo imaging has been a key goal. google.comnih.gov

Unlike Green Fluorescent Protein (GFP), the chromophore of phycobiliproteins is not directly encoded by the gene of the apoprotein. nih.gov Therefore, the development of in vivo fluorescent markers requires the co-expression of the apoprotein along with the enzymes needed for bilin biosynthesis and attachment. nih.gov Researchers have successfully created highly fluorescent fusion proteins in E. coli by expressing apo-subunits of phycobiliproteins and the necessary enzymes to produce and attach PEB. nih.gov This modular approach allows for the generation of phycobiliproteins with different chromophores, such as phycoerythrobilin (fluorescence ~560 nm), phycocyanobilin (fluorescence ~630 nm), and others, in high yields. researchgate.net These engineered fluorescent proteins have been shown to be functional in E. coli, with cells exhibiting bright fluorescence, demonstrating their potential as in vivo reporters for protein localization and gene expression. nih.gov

Interplay of Environmental Factors and this compound Production

The biosynthesis and accumulation of this compound, as a constituent of the light-harvesting protein phycoerythrin (PE), are intricately regulated by a variety of external environmental cues. Organisms such as cyanobacteria and red algae modulate their pigment composition to adapt to fluctuating conditions, thereby optimizing their photosynthetic efficiency. researchgate.net Key environmental factors, including light, temperature, and nutrient availability, exert significant influence on the metabolic pathways leading to this compound synthesis. frontiersin.orgresearchgate.net Understanding this interplay is crucial for elucidating the ecological strategies of these organisms and for harnessing their biotechnological potential for pigment production. nih.gov

Light Quality and Intensity

Light is one of the most critical factors governing the production of photosynthetic pigments. researchgate.net Cyanobacteria, in particular, exhibit a phenomenon known as complementary chromatic adaptation (CCA), where they adjust the composition of their phycobilisomes to maximally absorb the available wavelengths of light. oup.com

Light intensity also plays a pivotal role. Generally, low to medium light intensities are favored for phycoerythrin production. nih.gov This is because under low-light conditions, organisms increase their light-harvesting antennae to capture more photons. nih.govmdpi.com However, excessively high light levels can cause photoinhibition, leading to the production of harmful reactive oxygen species (ROS) and a subsequent reduction in pigment content. frontiersin.orgscielo.br The optimal light conditions are highly species-dependent. nih.gov For instance, in Pseudanabaena sp., the maximum phycoerythrin production was achieved under green light, followed by blue light. researchgate.net

Table 1: Effect of Light Quality and Intensity on Phycoerythrin (PE) Production in Cyanobacteria

| Organism | Light Color | Light Intensity (μmol m⁻² s⁻¹) | Phycoerythrin Concentration | Reference |

|---|---|---|---|---|

| Leptolyngbya sp. 4 B1 | Green | 25 | 87.70 ± 2.46 mg gDW⁻¹ | scielo.brresearchgate.net |

| Leptolyngbya sp. 4 B1 | White | 50 | ~44 mg gDW⁻¹ (calculated) | scielo.brresearchgate.net |

| Pseudanabaena sp. | Green | Not Specified | 39.2 mg/L | researchgate.net |

| Pseudanabaena sp. | Blue | Not Specified | 32.2 mg/L | researchgate.net |

| Pseudanabaena sp. | Red | Not Specified | Not a primary inducer of PE | researchgate.net |

Temperature

Temperature is a fundamental parameter that controls metabolic and photosynthetic rates, thereby influencing the geographical distribution of species like Synechococcus. oup.com The thermal adaptation of these organisms is closely linked to the regulation of their photosynthetic machinery. Elevated temperatures can affect membrane fluidity and denature proteins, leading to a decline in photosynthetic efficiency, while temperatures far below the optimum can also cause damage due to an imbalance between photochemistry and metabolism. oup.com

Table 2: Influence of Growth Temperature on Photosynthetic Antenna Size in Marine Synechococcus Strains

| Ecotype/Clade | Growth Temperature | Relative Photosynthetic Antenna Size (σ(II)) | Reference |

|---|---|---|---|

| Warm-adapted (Clade II) | Low | Low | pnas.org |

| Warm-adapted (Clade II) | High (>25°C) | ~3-fold higher than at low temp. | pnas.org |

| Cold-adapted (Clade I/IV) | Low | Low | pnas.org |

| Cold-adapted (Clade I/IV) | High | Low or no significant increase | pnas.org |

Nutrient Availability

The availability of essential nutrients, particularly nitrogen, is a major limiting factor for the growth of algae and cyanobacteria and directly impacts the synthesis of nitrogen-containing compounds like this compound. researchgate.netredalyc.org Phycobiliproteins are a significant cellular nitrogen sink, and their production is closely tied to the external nutrient supply. redalyc.orgresearchgate.net

Under conditions of nitrogen sufficiency, phycoerythrin content correlates significantly with the cellular nitrogen content, indicating that phycoerythrin can function as a nitrogen reserve. researchgate.net When external nitrogen becomes scarce, organisms may catabolize these pigment-protein complexes to remobilize nitrogen for the synthesis of other essential molecules, leading to a decrease in phycoerythrin levels. redalyc.org The source of nitrogen also matters. A study on Calothrix sp. PCC 7601 found that cells grown in ammonium (B1175870) had 35% lower phycoerythrin levels compared to those grown in nitrate. nih.gov This regulation occurred at the mRNA level, suggesting a shared regulatory pathway with light-mediated chromatic adaptation. nih.gov

Table 3: Effect of Nitrogen Source and Status on Phycoerythrin (PE) Content

| Organism | Condition | Effect on Phycoerythrin Content | Reference |

|---|---|---|---|

| Calothrix sp. PCC 7601 | Growth in ammonium vs. nitrate | 35% lower PE in ammonium | nih.gov |

| Gloiopeltis furcata | Nitrogen content > 1.30% DW | Significant positive correlation with N | researchgate.net |

| Porphyra yezoensis | Nitrogen content > 2.26% DW | Significant positive correlation with N | researchgate.net |

| Gracilaria tikvahiae | Nitrogen & Phosphate limitation | Low PE concentrations (preferential metabolism) | redalyc.org |

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the biosynthesis of (3Z)-phycoerythrobilin (PEB) in cyanobacteria?

- Methodological Answer : PEB biosynthesis involves biliverdin IXα reduction via ferredoxin-dependent enzymes. Specifically, EC 1.3.7.6 (phycoerythrobilin synthase) catalyzes the four-electron reduction of biliverdin IXα to PEB, with 15,16-dihydrobiliverdin as a bound intermediate . In Prochlorococcus marinus SS120, this process requires PebA and PebB enzymes, which generate PEB for phycoerythrin chromophores . To validate this pathway, researchers can use HPLC coupled with mass spectrometry to isolate intermediates and monitor enzymatic activity under anaerobic conditions .

Q. How can (3Z)-PEB be distinguished from its isomers in spectroscopic analyses?

- Methodological Answer : (3Z)-PEB exhibits distinct absorbance maxima at ~545 nm, while its 3E isomer shows a redshift. Researchers should employ a combination of UV-Vis spectroscopy (to measure PUB/PEB ratios via 495 nm and 545 nm peaks) and circular dichroism (CD) to confirm the Z-configuration. Chromatographic separation using reverse-phase HPLC with photodiode array detection is critical for resolving isomers .

Q. What is the structural role of (3Z)-PEB in phycobiliproteins?

- Methodological Answer : (3Z)-PEB covalently binds cysteine residues in phycoerythrin via thioether linkages, enabling light harvesting. Mutagenesis studies (e.g., cysteine-to-serine substitutions in Fremyella diplosiphon) can disrupt binding, followed by fluorescence spectroscopy to assess energy transfer efficiency . Structural modeling tools like PyMOL can predict binding sites using crystallographic data from homologous proteins .

Advanced Research Questions

Q. How does light quality regulate (3Z)-PEB biosynthesis at the transcriptional level?

- Methodological Answer : In Fremyella diplosiphon, the pebAB operon encoding PEB synthesis enzymes is regulated by complementary chromatic adaptation. Researchers can use qRT-PCR to quantify pebAB expression under red vs. green light and ChIP-seq to identify CpeR transcription factor binding sites . Comparative RNA-seq analysis of wild-type vs. cpeR mutants further elucidates light-dependent regulatory networks .

Q. What experimental approaches resolve contradictions in proposed PEB biosynthesis pathways across algal species?

- Methodological Answer : While Cyanidium caldarium posits PEB as an intermediate in phycocyanobilin (PCB) synthesis, Prochlorococcus utilizes direct biliverdin-to-PCB pathways . To reconcile these, isotope labeling (e.g., ¹⁴C-biliverdin) can track intermediates in species-specific lysates. Knockout strains (e.g., pcyA mutants in Synechocystis) can clarify pathway divergence .

Q. How do evolutionary pressures shape the retention of (3Z)-PEB in low-light-adapted cyanobacteria?

- Methodological Answer : Phylogenomic analysis of pebAB homologs in Prochlorococcus ecotypes (e.g., high-light vs. low-light strains) can identify positive selection signals. Fluorescence lifetime imaging (FLIM) quantifies energy transfer efficiency in phycoerythrin-PEB complexes under varying irradiance, linking sequence evolution to functional adaptation .

Q. What are the challenges in quantifying (3Z)-PEB-protein interactions in vivo?

- Methodological Answer : Förster resonance energy transfer (FRET) between PEB and allophycocyanin requires precise spectral unmixing to avoid crosstalk. Site-directed mutagenesis paired with time-resolved fluorescence spectroscopy can map energy transfer pathways. In Synechocystis, CRISPRi-mediated knockdown of linker proteins (e.g., CpeC) isolates PEB-specific contributions to energy transfer .

Methodological Considerations for Experimental Design

- Data Contradiction Analysis : When conflicting biosynthetic models arise, employ in vitro reconstitution assays with purified enzymes (e.g., PebS from cyanophages) to test substrate specificity . Cross-validate findings using heterologous expression in E. coli with biliverdin supplementation .

- Comparative Genomics : Use tools like OrthoFinder to identify conserved peb operons in cyanobacteria vs. red algae. Pair this with ancestral state reconstruction to infer pathway evolution .

Retrosynthesis Analysis